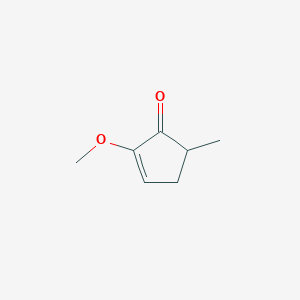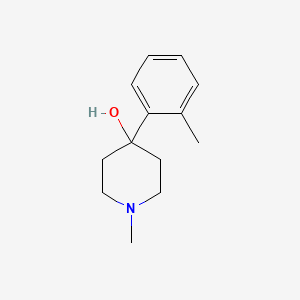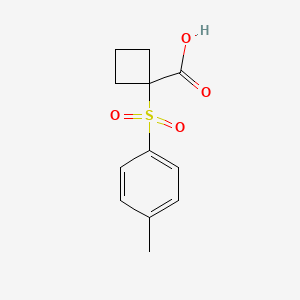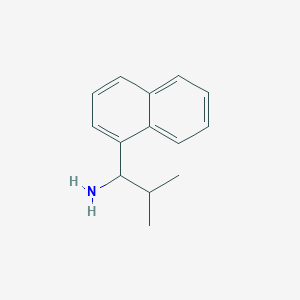![molecular formula C14H11NO3 B13223499 2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13223499.png)
2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is an organic compound with the molecular formula C14H11NO3 It is a derivative of furan, a heterocyclic organic compound, and contains a cyanophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the furan ring with the cyanophenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.
化学反应分析
Types of Reactions
2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or cyanophenyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The cyanophenyl group can participate in binding interactions, while the furan ring may contribute to the compound’s overall reactivity. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
3-Cyanophenylacetic acid: A similar compound with a cyanophenyl group attached to an acetic acid moiety.
Methyl 3-cyanophenylacetate: An ester derivative of 3-cyanophenylacetic acid.
Ethyl 3-cyanophenylacetate: Another ester derivative with an ethyl group.
Uniqueness
2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is unique due to the presence of both a furan ring and a cyanophenyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H11NO3 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC 名称 |
2-[5-(3-cyanophenyl)-3-methylfuran-2-yl]acetic acid |
InChI |
InChI=1S/C14H11NO3/c1-9-5-13(18-12(9)7-14(16)17)11-4-2-3-10(6-11)8-15/h2-6H,7H2,1H3,(H,16,17) |
InChI 键 |
OVXKWAWPUNWYCE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=C1)C2=CC=CC(=C2)C#N)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene](/img/structure/B13223426.png)






![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol](/img/structure/B13223461.png)
![2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13223465.png)

![3-[4-(Aminomethyl)phenyl]cyclopentan-1-one](/img/structure/B13223491.png)
![6-(2-Chlorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13223492.png)

